1-(2,5-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol
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Overview
Description
1-(2,5-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a piperazine ring substituted with dimethyl groups and a fluoropropanol moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 2,5-dimethylpiperazine with 3-fluoropropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common catalysts include Lewis acids such as Yb(OTf)3, and the reaction is often conducted under reflux conditions in solvents like acetonitrile .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction parameters such as temperature and pressure, and efficient purification techniques like recrystallization. The overall yield of the industrial process can be around 45% .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,5-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It serves as a building block for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The fluoropropanol moiety can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Known for its use in the synthesis of antihypertensive drugs.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their potential as alpha1-adrenergic receptor antagonists.
Piperazine containing dihydrofuran compounds: Evaluated for their acetylcholinesterase inhibition properties.
Uniqueness
1-(2,5-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is unique due to its specific substitution pattern on the piperazine ring and the presence of a fluoropropanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H19FN2O |
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Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(2,5-dimethylpiperazin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H19FN2O/c1-7-5-12(6-9(13)3-10)8(2)4-11-7/h7-9,11,13H,3-6H2,1-2H3 |
InChI Key |
CANBFBTZAODERS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CN1CC(CF)O)C |
Origin of Product |
United States |
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